5,6,7,8-四氢-1,6-萘啶-2-胺

描述

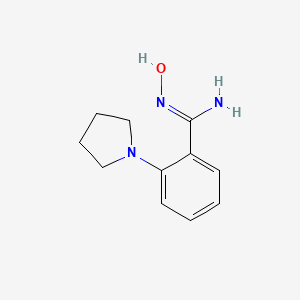

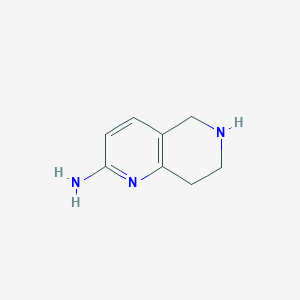

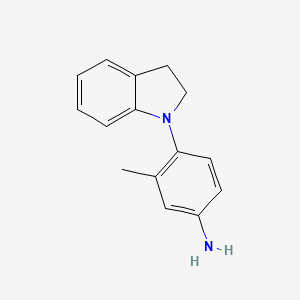

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is a chemical compound with the molecular formula C8H11N3 . It has a molecular weight of 149.19 .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine and related compounds often involves multi-step processes . For instance, one method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine include a boiling point of 323.9±42.0 °C (Predicted), a density of 1.167±0.06 g/cm3 (Predicted), and a pKa of 7.80±0.20 (Predicted) .科学研究应用

Chemical Properties and Synthesis

“5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.18 .

Anticancer Applications

Functionalized 1,6-naphthyridines, which include “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine”, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines . The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Applications

“5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” derivatives have been synthesized as potential anti-HIV agents . This highlights the potential of this compound in the development of new drugs for HIV treatment.

Anti-microbial Applications

1,6-naphthyridines, including “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine”, have been found to have anti-microbial properties . This suggests that they could be used in the development of new antimicrobial agents.

Analgesic Applications

1,6-naphthyridines have also been found to have analgesic properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in pain management.

Anti-inflammatory Applications

1,6-naphthyridines have been found to have anti-inflammatory properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in the treatment of inflammatory conditions.

Anti-oxidant Applications

1,6-naphthyridines have been found to have anti-oxidant properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in the management of oxidative stress-related conditions.

Other Applications

Apart from the above-mentioned applications, 1,6-naphthyridines have been found to have a variety of other applications . These include use in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications .

未来方向

The future directions for the study of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by naphthyridines, there may be potential for the development of new therapeutic agents .

作用机制

Target of Action

It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain 1,6-naphthyridines act as anti-HIV agents .

Pharmacokinetics

The compound’s molecular weight is 22212 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.

属性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQZNYOLOXKRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine interact with its target and what are the downstream effects?

A: 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine acts as a highly potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) []. While the specific interaction mechanism is not detailed in the provided abstract, CDK4/6 inhibitors typically block the activity of these kinases by competing with ATP for binding to the active site. This inhibition prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of cell cycle progression. As a result, the cell cycle is arrested in the G1 phase, preventing uncontrolled cell division and tumor growth.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

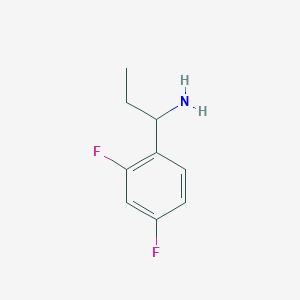

![Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine](/img/structure/B1386106.png)

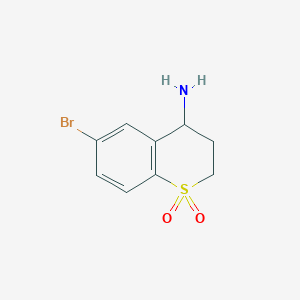

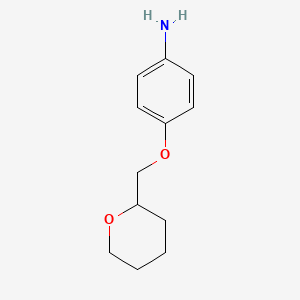

![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)

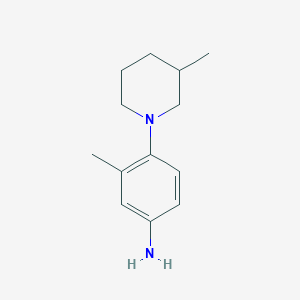

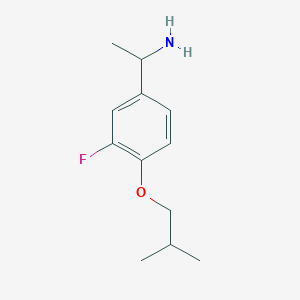

![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)

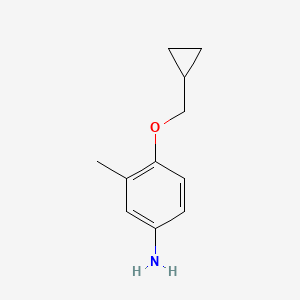

![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)